molecular formula C13H8ClN3O2S B5541789 2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole

2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole

Cat. No.: B5541789
M. Wt: 305.74 g/mol
InChI Key: YQLXKPNEVRSMCI-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole: is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 5-chloro-2-nitro-phenylsulfanyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

2-(5-chloro-2-nitrophenyl)sulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-8-5-6-11(17(18)19)12(7-8)20-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLXKPNEVRSMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow processes and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is synthesized via nucleophilic aromatic substitution (NAS) or reductive cyclization pathways:

  • NAS approach : Reacting 5-chloro-2-nitroaniline with thiophenol derivatives under basic or acidic conditions yields substituted phenylsulfanyl intermediates. For example, 5-chloro-2-nitroaniline reacts with thiophenols in solvents like DMF or methanol, achieving yields >88% (Table 1) .

  • Reductive cyclization : Stannous chloride (SnCl₂·2H₂O) catalyzes the reduction of nitro groups to amines, followed by cyclization with carbonyl compounds to form benzimidazoles (e.g., 92.1% yield in ethanol) .

Table 1: Synthesis of 2-nitro-5-(phenylthio)-aniline derivatives

Starting MaterialReagent/ConditionsYieldPuritySource
5-chloro-2-nitroanilineThiophenol, NaOH (90°C)92.2%>90%
5-chloro-2-nitroanilineThiophenol, DMF, NaH (rt)53%

Nitro Group Reduction

The nitro group at the 2-position undergoes catalytic hydrogenation or SnCl₂-mediated reduction to an amine, enabling further functionalization (e.g., diazotization or Schiff base formation) . UV-vis studies confirm the reduction pathway via intermediate imine species (Fig. 3 in ).

Chlorine Substitution

The 5-chloro substituent participates in SNAr reactions with nucleophiles (e.g., amines, thiols). For example:

  • Reaction with 4-phenoxyaniline yields acetamide derivatives (e.g., 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide) .

  • Substitution with phenylthio groups occurs efficiently in polar aprotic solvents like DMF .

Sulfanyl Linker Reactivity

The sulfanyl group (–S–) acts as a leaving group in alkylation or acylation reactions. For instance, it undergoes nucleophilic displacement with chloroacetamide to form thioether-linked benzimidazoles .

Catalytic and Solvent Effects

  • SnCl₂·2H₂O is critical for tandem reduction-cyclization, achieving >90% yields in ethanol or acetonitrile (Fig. 2 in ).

  • Solvent polarity impacts reaction rates: ethanol (92.1%) > acetonitrile (76%) > acetic acid (75%) > acetone (48%) .

Mechanistic Insights

The formation of benzimidazoles proceeds via:

  • Nitro reduction : SnCl₂ reduces –NO₂ to –NH₂.

  • Schiff base formation : Condensation of the amine with carbonyl compounds.

  • Cyclization : Intramolecular attack by the amine to form the benzimidazole ring (Scheme 2 in ).

Structural Characterization

  • NMR/UV-vis : Key intermediates (e.g., Schiff bases) show characteristic shifts (δ 11.61 ppm for –NH in DMSO- d₆) and absorbance at 275–375 nm .

  • X-ray crystallography : Confirms planar benzimidazole rings and sulfur bonding motifs (Fig. 1 in ).

Scientific Research Applications

Overview

2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole is a benzimidazole derivative known for its diverse biological activities and potential therapeutic applications. Its unique chemical structure, which includes a benzoimidazole core with chloro and nitro substituents, enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, which is crucial for its potential applications in pharmacology. The specific interactions between this compound and various enzymes have been studied, revealing promising avenues for drug development targeting conditions influenced by enzymatic activity.

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have been explored for their antimicrobial properties. The compound's structure allows it to interact effectively with microbial targets, suggesting potential use as an antimicrobial agent in treating infections.

Anticancer Activity

The compound has shown potential as an anticancer agent. Studies have indicated that similar benzimidazole derivatives can inhibit cancer cell proliferation by disrupting cellular processes such as tubulin polymerization and inducing apoptosis in cancer cells . This makes it a candidate for further research in oncology.

Intermediate in Organic Synthesis

Due to its unique functional groups, this compound serves as a valuable intermediate in synthetic organic chemistry. It can be utilized to synthesize other complex molecules, expanding its utility in the development of new pharmaceuticals.

Comparative Analysis with Related Compounds

The following table outlines several compounds structurally related to this compound, highlighting their unique aspects and potential applications:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-2-nitroanilinePrecursor with chloro and nitro groupsDirect precursor in synthesis
2-(5-Chloro-2-nitro-phenylsulfanyl)-quinolineQuinoline ring instead of benzimidazoleDifferent ring structure affects biological activity
2-(5-Chloro-2-nitro-phenylsulfanyl)-benzoxazoleBenzoxazole ring structureSimilar substitution pattern but different ring properties

Case Studies and Research Findings

Several studies have documented the biological activities of benzimidazole derivatives similar to this compound:

  • A study demonstrated that benzimidazole derivatives exhibit significant activity against various cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range against A549 lung cancer cells .
  • Another research effort focused on synthesizing novel compounds based on similar structures, revealing their potential as antileishmanial agents, which underscores the versatility of benzimidazole derivatives in treating parasitic infections .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both nitro and phenylsulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by a benzimidazole ring substituted with a 5-chloro-2-nitro-phenylsulfanyl group, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C13H8ClN3O2S
  • Molecular Weight : 305.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the nitro and sulfanyl groups enhances its reactivity and potential for enzyme inhibition.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains and fungi:

CompoundTarget OrganismMIC (µg/mL)
Compound AE. coli50
Compound BP. aeruginosa50
Compound CB. subtilis3.125
Compound DCandida albicansNot specified

These findings suggest that this compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented in various studies. For example, compounds derived from benzimidazole structures have shown significant cytotoxic effects against MDA-MB-231 breast cancer cells, with one study reporting an increase in apoptotic cells by over 22-fold compared to control .

Enzyme Inhibition

The compound has been studied as a potential enzyme inhibitor. In particular, the inhibition of carbonic anhydrase (CA) has been noted in related benzimidazole compounds. For example:

EnzymeIC50 (nM)
CA IX10.93 - 25.06
CA II1.55 - 3.92

This suggests that this compound may have similar inhibitory effects on specific enzymes, making it a candidate for further research in enzyme inhibition studies .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various benzimidazole derivatives for their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential as therapeutic agents .
  • Anticancer Research : In vitro studies have demonstrated that benzimidazole derivatives can effectively induce apoptosis in cancer cell lines, highlighting their potential role in cancer therapy .
  • Enzyme Inhibition Studies : Several studies have focused on the enzyme inhibition properties of benzimidazoles, showing promising results against carbonic anhydrases and other enzymes, which could lead to the development of new therapeutic agents .

Future Directions

Research into the biological activity of this compound should focus on:

  • In vivo Studies : To confirm the efficacy and safety of this compound in living organisms.
  • Mechanistic Studies : To elucidate the precise mechanisms through which it exerts its biological effects.
  • Structural Modifications : To enhance its potency and selectivity against specific biological targets.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole and its derivatives?

The synthesis typically involves multi-step reactions, including condensation and functionalization. For example, analogous benzimidazole derivatives are synthesized via nucleophilic substitution reactions between substituted benzimidazole precursors and sulfanyl-containing electrophiles. Key steps include:

  • Condensation : Reacting 5-chloro-2-nitrobenzenethiol with 1H-benzimidazole derivatives under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF or DMSO .
  • Catalysis : Copper or palladium catalysts may enhance coupling efficiency for aryl-sulfur bond formation .
  • Purification : Column chromatography or recrystallization is used to isolate the target compound, with yields optimized by controlling reaction time (12–24 hours) and temperature (80–120°C) .

Q. How is the structural integrity and purity of this compound validated?

A combination of spectroscopic and analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and detect impurities. For example, aromatic proton signals in the range δ 7.0–8.5 ppm indicate the benzimidazole core .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-S (650–750 cm1^{-1}) and NO2_2 (1350–1500 cm1^{-1}) groups validate functionalization .
  • X-ray Crystallography : Resolves stereochemical ambiguities; bond angles and torsion angles (e.g., C12–S1–N1–C2 = 108.2°) confirm molecular geometry .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and S percentages to verify purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in the synthesis of sulfanyl-substituted benzimidazoles?

By-product formation often arises from competing reactions (e.g., over-sulfonation or nitro-group reduction). Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)2_2) increase regioselectivity in aryl-sulfur coupling .
  • Stoichiometric Control : Limiting the molar ratio of sulfanylating agents to 1:1 prevents di-substitution .
  • In Situ Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion (~85–90%) .

Q. What advanced spectroscopic techniques resolve structural ambiguities in substituted benzimidazoles?

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign complex splitting patterns in crowded aromatic regions .
  • Mass Spectrometry (HRMS) : High-resolution data distinguishes isotopic patterns (e.g., 35Cl^{35}Cl vs. 37Cl^{37}Cl) and confirms molecular ions (e.g., [M+H]+^+ at m/z 350.0521) .
  • Variable-Temperature NMR : Resolves dynamic effects in flexible substituents (e.g., sulfanyl groups) by analyzing signal coalescence at elevated temperatures .

Q. How do sulfonyl and nitro functional groups influence the biological activity of benzimidazole derivatives?

  • Sulfonyl Groups : Enhance binding to hydrophobic pockets in enzymes (e.g., cytochrome P450) via van der Waals interactions, as seen in anti-proliferative studies .
  • Nitro Groups : Act as electron-withdrawing groups, increasing oxidative stress in microbial targets. For example, nitro-substituted benzimidazoles show moderate antifungal activity (IC50_{50} ~50 mg/L) against Candida albicans .
  • Synergistic Effects : Combined nitro and sulfanyl groups improve pharmacokinetic properties, such as logP (2.5–3.0) and bioavailability, as demonstrated in radiolabeled analogs .

Q. What strategies are used to study target binding interactions of this compound?

  • Molecular Docking : Simulates binding poses with proteins (e.g., tau aggregates in Alzheimer’s disease) using software like AutoDock Vina. Docking scores (e.g., −9.2 kcal/mol) predict affinity .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) for interactions with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

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